Butane-1,2,3,4-tetracarbohydrazide
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Overview
Description
Butane-1,2,3,4-tetracarbohydrazide is an organic compound with the molecular formula C8H18N8O4 It is a derivative of butane, where each carbon atom in the butane chain is substituted with a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,2,3,4-tetracarbohydrazide typically involves the reaction of butane-1,2,3,4-tetracarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the complete conversion of the carboxylic acid groups to carbohydrazide groups. The reaction can be represented as follows:
C8H10O8+4NH2NH2→C8H18N8O4+4H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Butane-1,2,3,4-tetracarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carbohydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted carbohydrazide compounds.
Scientific Research Applications
Butane-1,2,3,4-tetracarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of butane-1,2,3,4-tetracarbohydrazide involves its interaction with specific molecular targets. The carbohydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butane-1,2,3,4-tetraol: A tetritol that is butane substituted by hydroxy groups at positions 1, 2, 3, and 4.
Butane-1,2,3,4-tetracarboxylic acid: An organic compound with four carboxylic acid groups.
Uniqueness
Butane-1,2,3,4-tetracarbohydrazide is unique due to the presence of carbohydrazide groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in research and industry.
Properties
CAS No. |
156266-95-4 |
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Molecular Formula |
C8H18N8O4 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
butane-1,2,3,4-tetracarbohydrazide |
InChI |
InChI=1S/C8H18N8O4/c9-13-5(17)1-3(7(19)15-11)4(8(20)16-12)2-6(18)14-10/h3-4H,1-2,9-12H2,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
NVJWHISUZXVWPC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CC(=O)NN)C(=O)NN)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
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